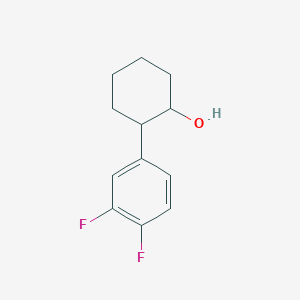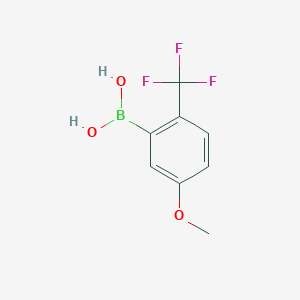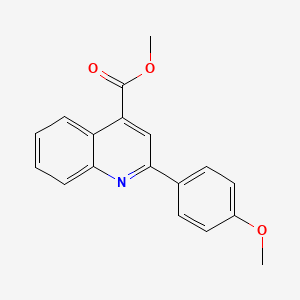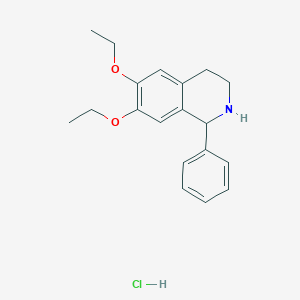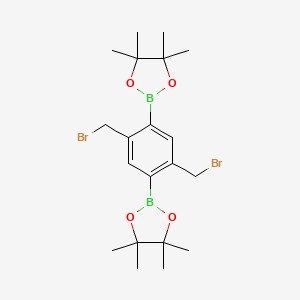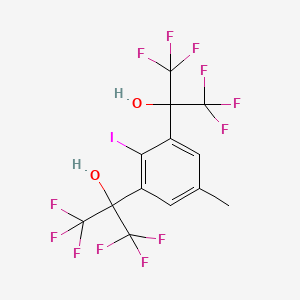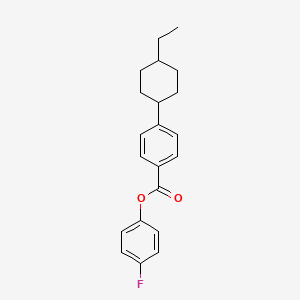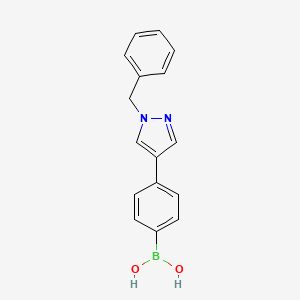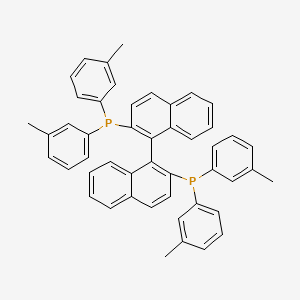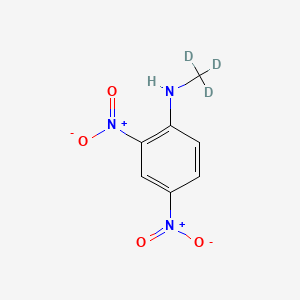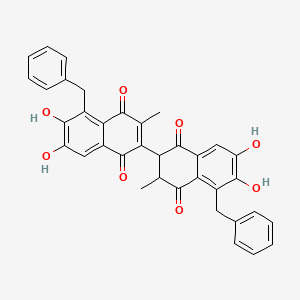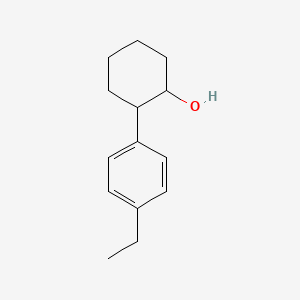
trans-2-(4-Ethylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-ethylphenyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)cyclohexanol typically involves the hydrogenation of 2-(4-ethylphenyl)cyclohexanone. This reaction is carried out using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trans isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(4-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often in the presence of a base.
Major Products:
Oxidation: 2-(4-Ethylphenyl)cyclohexanone or 2-(4-Ethylphenyl)cyclohexanal.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Chemistry: trans-2-(4-Ethylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the interactions of cyclohexanol derivatives with biological systems.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. Researchers investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of trans-2-(4-Ethylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic cyclohexane ring and ethylphenyl group may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group on the phenyl ring.
trans-2-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
trans-2-(4-Isopropylphenyl)cyclohexanol: Similar structure with an isopropyl group on the phenyl ring.
Uniqueness: trans-2-(4-Ethylphenyl)cyclohexanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-(4-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |
InChIキー |
AZILVIQJXDVAOT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
